1-isobutyl-5-methyl-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

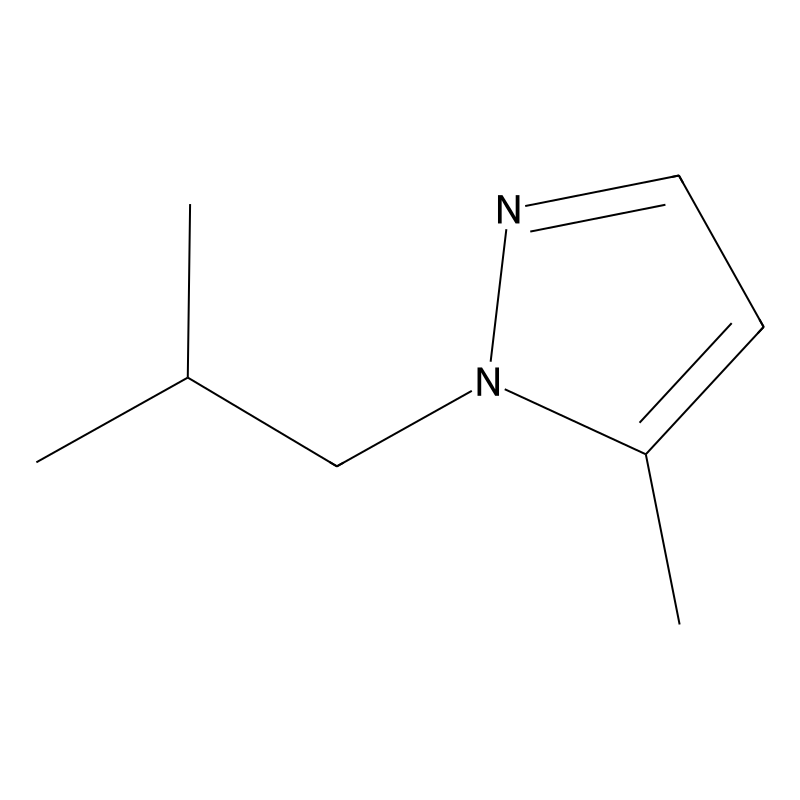

1-isobutyl-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is , and it features an isobutyl group at the 1-position and a methyl group at the 5-position of the pyrazole ring. This unique structure contributes to its diverse biological activities and potential applications in various fields, including medicine, agriculture, and materials science .

- Oxidation: The compound can be oxidized to form pyrazole oxides using agents such as potassium permanganate or hydrogen peroxide.

- Reduction: It can undergo reduction to yield pyrazoline derivatives, often using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can occur, replacing hydrogen atoms on the pyrazole ring with other functional groups, facilitated by nucleophiles such as halides, amines, or thiols.

Major Products Formed- Oxidation: Pyrazole oxides

- Reduction: Pyrazoline derivatives

- Substitution: Various substituted pyrazoles depending on the nucleophile used.

1-isobutyl-5-methyl-1H-pyrazole exhibits significant biological activities, including:

- Antimicrobial Properties: The compound has been shown to disrupt bacterial cell membranes, making it a candidate for antimicrobial drug development.

- Anti-inflammatory Effects: It inhibits pro-inflammatory cytokine production by modulating specific enzymes and signaling pathways.

- Potential Therapeutic

The synthesis of 1-isobutyl-5-methyl-1H-pyrazole can be achieved through several methods:

- Condensation Reaction: A common method involves the condensation of 3-methyl-2-butanone with hydrazine hydrate under acidic conditions.

- Eco-friendly Industrial Methods: In industrial settings, eco-friendly methodologies such as heterogeneous catalytic systems are employed to enhance efficiency and minimize environmental impact .

1-isobutyl-5-methyl-1H-pyrazole has diverse applications across various fields:

- Chemical Research: Serves as a building block for synthesizing more complex heterocyclic compounds.

- Pharmaceuticals: Investigated for its potential use in developing new drugs due to its antimicrobial and anti-inflammatory properties.

- Agriculture: Utilized in the production of agrochemicals.

- Materials Science: Employed in creating fluorescent materials and specialty chemicals.

The mechanism of action for 1-isobutyl-5-methyl-1H-pyrazole involves its interaction with various biological targets. Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anti-inflammatory properties are linked to the inhibition of pro-inflammatory cytokines. These interactions suggest that the compound could be effective in therapeutic applications targeting inflammation and infection.

Several compounds share structural similarities with 1-isobutyl-5-methyl-1H-pyrazole. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-phenyl-3-methyl-1H-pyrazole | Contains a phenyl group at position 1 | Different reactivity profile due to phenyl group |

| 1-ethyl-5-methyl-1H-pyrazole | Ethyl group instead of isobutyl | Varies in solubility and biological activity |

| 1-isopropyl-3-methyl-1H-pyrazole | Isopropyl group at position 1 | Distinct steric effects affecting reactivity |

Uniqueness

The uniqueness of 1-isobutyl-5-methyl-1H-pyrazole lies in its specific isobutyl substituent, which imparts distinct physicochemical properties and biological activities compared to other pyrazole derivatives. This specificity enhances its solubility and stability, making it suitable for a broader range of applications in research and industry.